molecular formula C13H10N2OS B1373284 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole CAS No. 1133116-13-8

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Cat. No.: B1373284
CAS No.: 1133116-13-8
M. Wt: 242.3 g/mol
InChI Key: NYMJIHNAJCTRIZ-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic compound that features a thiophene ring, a tolyl group, and an oxadiazole ring. Heterocyclic compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring, which is a five-membered ring containing sulfur, and the oxadiazole ring, which is a five-membered ring containing nitrogen and oxygen, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene derivative with a tolyl-substituted hydrazine and a carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and tolyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its heterocyclic structure is conducive to interactions with biological targets, making it a candidate for the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in the case of antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes, thereby preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Thiophen-2-yl)-3-p-tolyl-1,2,4-oxadiazole
  • 5-(Furan-3-yl)-3-p-tolyl-1,2,4-oxadiazole
  • 5-(Pyridin-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Uniqueness

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. Compared to its analogs, such as 5-(Thiophen-2-yl)-3-p-tolyl-1,2,4-oxadiazole, the 3-position thiophene derivative may exhibit different biological activities and chemical reactivities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-14-13(16-15-12)11-6-7-17-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMJIHNAJCTRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674978
Record name 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-13-8
Record name 3-(4-Methylphenyl)-5-(3-thienyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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